molecular formula C15H15BrO2 B6293751 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene CAS No. 2379322-32-2

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene

Cat. No.: B6293751
CAS No.: 2379322-32-2
M. Wt: 307.18 g/mol
InChI Key: NYRVXMOVOBCZGH-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzenes as Pivotal Intermediates in Modern Organic Chemistry

Halogenated benzenes, particularly bromobenzenes, are foundational intermediates in contemporary organic chemistry. libretexts.org The carbon-bromine bond, while relatively stable, possesses a reactivity profile that can be readily exploited. This duality makes bromobenzenes exceptional synthons for a wide array of chemical transformations. They are key substrates in a multitude of metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern C-C and C-heteroatom bond formation. Furthermore, the bromine atom can be converted into an organometallic species, such as a Grignard reagent or an organolithium compound, transforming the aromatic ring from an electrophile into a potent nucleophile. This reactivity allows for the introduction of a diverse range of substituents, cementing the role of halogenated benzenes as indispensable precursors in multi-step synthetic endeavors. google.com

Significance of Benzyloxy and Methoxymethyl Functional Groups in Synthetic Strategy

The art of organic synthesis often requires the temporary masking of a reactive functional group to prevent its unwanted participation in a chemical reaction elsewhere in the molecule. This is the role of a protecting group. The benzyloxy and methoxymethyl groups are two such functionalities that are integral to synthetic strategy.

The benzyloxy group (BnO-), a benzyl (B1604629) ether, is a widely used protecting group for alcohols and phenols. Its popularity stems from its considerable stability across a broad spectrum of reaction conditions, including acidic, basic, and many oxidative and reductive environments. Crucially, it can be selectively removed under mild reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which cleaves the C-O bond to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct.

The methoxymethyl group (MOM), in the context of the title compound, is a substituent directly attached to the benzene (B151609) ring via a methylene (B1212753) bridge (-CH₂OCH₃). As a methoxymethyl ether, this group is generally stable under basic and nucleophilic conditions. However, its ether linkage is susceptible to cleavage under strongly acidic conditions. The differential stability of the benzyloxy and methoxymethyl groups allows for an "orthogonal" synthetic strategy, where one group can be selectively manipulated or removed without affecting the other, providing chemists with precise control over the synthetic sequence. rsc.orgnih.govrsc.org

Overview of the Synthetic and Reactivity Landscape of Aromatic Ethers and Halides

Aromatic ethers, such as the benzyloxy group on the title compound, are typically synthesized via nucleophilic substitution reactions like the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. Their reactivity is characterized by the general stability of the ether bond, which is among the least reactive functional groups. Cleavage typically requires harsh reagents, such as strong Brønsted acids (e.g., HBr or HI) or Lewis acids.

Aryl halides, as previously mentioned, exhibit a rich and varied reactivity. The halogen atom deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. While they are generally resistant to classical nucleophilic substitution (Sₙ1/Sₙ2), they can undergo nucleophilic aromatic substitution (SₙAr) if the ring is substituted with potent electron-withdrawing groups. Their most significant role, however, is as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, which has revolutionized the synthesis of biaryls, styrenes, and other complex conjugated systems.

Rationale for In-depth Investigation of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene

The specific molecular architecture of this compound makes it a compelling target for synthetic investigation. This compound integrates three distinct and strategically important functional groups onto a single aromatic scaffold:

A Bromo Group: Positioned at C1, this serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

A Methoxymethyl Group: Located at C2, this substituent influences the steric and electronic environment of the adjacent bromo group and can potentially be modified in later synthetic steps.

A Benzyloxy Group: Situated at C4, this robust ether group protects a phenolic oxygen and can be selectively deprotected under specific reductive conditions.

The unique arrangement of these groups offers the potential for highly selective, sequential transformations. For example, a chemist could first utilize the bromo group in a Suzuki coupling to form a new carbon-carbon bond, then selectively cleave the benzyloxy group to reveal a phenol (B47542), all while the methoxymethyl group remains intact. This "orthogonality" is highly desirable in the synthesis of complex natural products and pharmaceutical agents, as it minimizes the need for intermediate protection and deprotection steps, leading to more efficient and elegant synthetic routes. A thorough investigation is warranted to unlock its potential as a versatile building block.

Scope and Objectives of the Academic Research

Given the promising synthetic utility of this compound, a dedicated academic investigation would be well-justified. The scope of such research would be to fully characterize this compound and demonstrate its application in advanced organic synthesis.

The primary objectives would include:

Development of a Synthetic Route: To establish an efficient, scalable, and high-yielding synthesis of this compound from readily available starting materials.

Exploration of Reactivity: To systematically investigate the reactivity of the bromo group in a range of palladium-catalyzed cross-coupling reactions, assessing the influence of the other substituents on reaction efficiency and selectivity.

Application in Target-Oriented Synthesis: To showcase the strategic value of this building block by incorporating it into the total synthesis of a biologically active natural product or a complex pharmaceutical intermediate. researchgate.net

Research Data and Findings

Detailed experimental findings, including reaction yields and spectroscopic data for this compound, are not widely available in the public literature, underscoring its status as a specialized research compound. A comprehensive study would aim to populate the following data tables.

Table 1: Physicochemical and Spectroscopic Properties (Hypothetical Data)

PropertyValue
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.18 g/mol
Appearance Data not available
Melting Point Data not available
¹H NMR (CDCl₃) Predicted shifts would be characteristic of benzylic protons, methoxymethyl protons, and aromatic protons.
¹³C NMR (CDCl₃) Predicted shifts would correspond to the 15 carbon atoms in their unique chemical environments.
Mass Spectrometry Expected to show characteristic isotopic pattern for a monobrominated compound.

Table 2: Reactivity Profile of Functional Groups

Functional GroupPositionTypeKey ReactivityTypical Cleavage/Reaction Conditions
Bromo 1HalogenCross-coupling partnerPd(0) or other metal catalysts, base, coupling partner (e.g., boronic acid)
Methoxymethyl 2EtherGenerally stableStrong acid (e.g., HBr, BBr₃)
Benzyloxy 4Benzyl EtherProtecting GroupCatalytic Hydrogenation (H₂, Pd/C), Dissolving Metal Reduction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(methoxymethyl)-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-17-11-13-9-14(7-8-15(13)16)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRVXMOVOBCZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 4 Benzyloxy 1 Bromo 2 Methoxymethyl Benzene

Retrosynthetic Analysis and Identification of Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene, several logical disconnections can be identified based on the principles of electrophilic aromatic substitution and functional group interconversion.

The primary disconnections for the target molecule (I) are:

C-Br Bond: The bromine atom can be introduced via an electrophilic aromatic substitution reaction. This is a common and reliable transformation. The directing effects of the existing benzyloxy and methoxymethyl groups will determine the feasibility and regioselectivity of this step.

C-C (methoxymethyl) Bond: The methoxymethyl group can be installed through electrophilic attack, such as a Friedel-Crafts-type reaction, or by quenching a nucleophilic aromatic intermediate.

C-O (benzyloxy) Bond: The benzyl (B1604629) ether can be formed through a Williamson ether synthesis, typically by reacting a corresponding phenol (B47542) with a benzyl halide.

Based on these disconnections, two plausible retrosynthetic pathways emerge:

Pathway A: This pathway prioritizes the installation of the directing groups before the halogenation step. The key steps involve:

Disconnection of the C-Br bond, leading to precursor II , 4-(benzyloxy)-1-(methoxymethyl)benzene.

Disconnection of the C-O bond of the benzyl ether in II , leading to the phenolic precursor III , 4-hydroxy-1-(methoxymethyl)benzene.

Further disconnection of the C-C bond of the methoxymethyl group is possible, leading back to phenol.

Pathway B: This pathway introduces the bromine atom earlier in the sequence.

Disconnection of the C-C (methoxymethyl) bond, suggesting an ortho-functionalization of a pre-brominated scaffold like IV , 4-(benzyloxy)-1-bromobenzene.

Disconnection of the C-O bond in IV leads back to the simple starting material, 4-bromophenol (B116583).

The choice between these pathways depends on the relative directing strengths of the substituents and the potential for side reactions. The benzyloxy and methoxymethyl groups are both ortho, para-directing. In precursor II , their combined directing effects would need to be carefully considered to achieve selective bromination at the desired position. Pathway B, potentially utilizing a Directed ortho-Metalation strategy, offers a powerful method for regiocontrol. researchgate.netresearchgate.netlibretexts.org

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule relies on the efficient preparation of key precursors and the strategic interconversion of functional groups.

The benzyloxy group serves as a common protecting group for phenols and is a key feature of the target molecule. Its introduction is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

Common reagents and conditions for this transformation are summarized in the table below.

Phenolic SubstrateBenzylating AgentBaseSolventTypical Yield
4-BromophenolBenzyl bromide (BnBr)K₂CO₃Acetone (B3395972), DMFHigh
4-MethoxyphenolBenzyl chloride (BnCl)NaHTHFHigh
PhenolBenzyl bromide (BnBr)Cs₂CO₃Acetonitrile (B52724)Very High

This table presents typical conditions for the Williamson ether synthesis to form benzyloxy-substituted aromatic compounds.

The reaction is generally high-yielding and tolerates a wide range of functional groups. For the synthesis of this compound, a key precursor like 4-bromophenol can be benzylated to form 1-benzyloxy-4-bromobenzene, a crucial intermediate for Pathway B.

The introduction of the methoxymethyl (MOM) group onto an aromatic ring can be accomplished through several methods. The choice of method depends on the activation state of the aromatic ring and the desired regioselectivity.

Electrophilic Aromatic Substitution: A direct approach is the Friedel-Crafts-type alkoxymethylation using methoxymethyl chloride (MOMCl) and a Lewis acid catalyst. However, this method can suffer from a lack of regioselectivity and the potential for polyalkylation, especially on activated rings.

From Phenols: An alternative strategy involves the ortho-formylation of a phenol, followed by reduction to the corresponding hydroxymethyl group, and subsequent etherification to the methoxymethyl group.

Via Organometallic Intermediates: A highly regioselective method involves the use of an organometallic intermediate, such as an aryllithium or Grignard reagent, which is then quenched with an appropriate electrophile like MOMCl. This approach is particularly effective when combined with Directed ortho-Metalation (DoM), as discussed in section 2.3.1. researchgate.net

The methoxymethyl group is an activating, ortho, para-director in electrophilic aromatic substitution reactions. Its electronic properties are similar to a methoxy (B1213986) group, influencing the reactivity of the aromatic ring.

Regioselective bromination is a critical step in many synthetic routes leading to the target compound. The outcome of the bromination is governed by the electronic and steric effects of the substituents already present on the aromatic ring. fiveable.me Both the benzyloxy and methoxymethyl groups are activating and direct incoming electrophiles to the ortho and para positions.

When considering the bromination of a precursor like 4-(benzyloxy)-1-(methoxymethyl)benzene, the directing effects of the two groups are additive. The benzyloxy group at C4 directs to C3 and C5 (ortho positions) and C1 (the para position, which is already substituted). The methoxymethyl group at C1 directs to C2 and C6 (ortho positions) and C4 (para position, also substituted). Therefore, bromination is expected to occur at positions 2, 3, 5, or 6. The desired product requires bromination at the 1-position relative to the methoxymethyl group, which corresponds to the 2-position of the 1-benzyloxy-4-(methoxymethyl)benzene precursor. Steric hindrance from the existing substituents will play a significant role in determining the final product distribution.

Common brominating agents and their characteristics are listed below.

ReagentConditionsSelectivityNotes
Bromine (Br₂)Lewis acid (e.g., FeBr₃) or protic acidModerate to highClassic method for aromatic bromination. rsc.orgresearchgate.net
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H₂SO₄) or silica (B1680970) gelOften provides higher regioselectivityMilder alternative to Br₂. nih.govnih.gov
Tetrabutylammonium tribromide (TBATB)HeatGoodSolid, stable, and easy-to-handle source of bromine. rsc.org

This table outlines common reagents used for the regioselective bromination of aromatic systems.

Theoretical and computational studies have provided insights into the mechanisms of electrophilic bromination, highlighting that the reaction often proceeds through an addition-elimination mechanism without the formation of a stable Wheland intermediate. rsc.orgugent.be The directing effect of electron-donating groups like methoxy (and by extension, benzyloxy) is attributed to a combination of strong electron delocalization and attractive interactions that stabilize the transition state. researchgate.netugent.be

Convergent and Linear Synthetic Routes

The synthesis of this compound can be approached through either linear or convergent strategies. A linear synthesis would build the molecule step-by-step on a single scaffold. A convergent approach would involve preparing key fragments separately before combining them, which can be more efficient.

Directed ortho-Metalation (DoM) is a powerful synthetic tool that allows for the highly regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a wide variety of electrophiles. organic-chemistry.org

Both ether and benzyloxy groups can function as DMGs. nih.govuwindsor.ca In the context of synthesizing the target molecule, a DoM strategy offers a distinct advantage in controlling the introduction of the methoxymethyl group.

A plausible DoM-based route could start from 1-benzyloxy-4-bromobenzene.

Metalation: Treatment of 1-benzyloxy-4-bromobenzene with a strong lithium base like n-butyllithium. The benzyloxy group directs the lithiation to the ortho position (C2).

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an electrophile such as methoxymethyl chloride (MOMCl) to install the methoxymethyl group specifically at the C2 position, yielding the final product.

Recent studies have shown that the α-lithiobenzyloxy group, generated by selective α-lithiation of the benzyl group with t-BuLi, can also act as a DMG, facilitating ortho-lithiation of the aromatic ring. nih.govresearchgate.net This creates a dianionic intermediate that can react with various electrophiles. This specific reactivity underscores the versatility of the benzyloxy group in directing metalation reactions.

The strength of DMGs can be categorized, influencing the reaction conditions required.

DMG StrengthExamples
Strong-CONR₂, -OCONR₂, -SO₂NR₂
Moderate-OMe, -NR₂
Weak-CH₂NR₂, -F

This table provides examples of Directed Metalation Groups (DMGs) categorized by their directing strength. organic-chemistry.org

The benzyloxy group is generally considered a moderate DMG, similar in directing ability to a methoxy group. This DoM strategy provides a highly regioselective and efficient convergent route to this compound, overcoming the potential regioselectivity issues associated with classical electrophilic aromatic substitution sequences.

Transition-Metal-Catalyzed Approaches for Aryl C-Br Bond Formation

The introduction of a bromine atom to an aromatic ring is a critical step in the synthesis of the target compound. While traditional methods for aryl bromination exist, modern organic synthesis increasingly relies on transition-metal-catalyzed reactions due to their high efficiency, selectivity, and milder reaction conditions. nih.gov These methods offer significant advantages over older techniques that often require harsh reagents and produce substantial waste. nih.gov

Transition metals like palladium, copper, and iron are commonly employed to catalyze the formation of carbon-halogen bonds. nih.gov These catalytic cycles typically involve mechanisms such as oxidative addition, reductive elimination, and transmetalation. For a substrate like a substituted benzene (B151609), a transition-metal catalyst can facilitate the regioselective installation of a bromine atom. The development of these catalytic processes has been a significant advancement, allowing for the synthesis of complex organohalides with greater precision. nih.gov The shift towards using starting materials with less pre-functionalization, such as direct C-H bond activation, is a notable trend in this field. nih.gov

While specific transition-metal-catalyzed bromination of a direct precursor to this compound is not extensively detailed in readily available literature, general principles from documented C-H functionalization reactions can be applied. beilstein-journals.org The choice of catalyst, ligand, and bromine source is critical in directing the regioselectivity of the bromination, especially on a benzene ring with multiple substituents.

Catalyst TypeCommon LigandsBromine SourceKey Advantages
Palladium (Pd)Phosphine-based (e.g., PPh3), N-heterocyclic carbenes (NHCs)N-Bromosuccinimide (NBS), CuBr2High efficiency, functional group tolerance
Copper (Cu)Phenanthroline, diamine-based ligandsNBS, CBr4Lower cost compared to palladium
Iron (Fe)Porphyrins, simple inorganic saltsKBr, H2O2Abundant, low toxicity

This table presents common components used in transition-metal-catalyzed aryl bromination reactions, illustrating the variety of reagents that can be employed.

Williamson Ether Synthesis and Related Alkylation Methods for Ether Linkages

The this compound molecule contains two ether functional groups: a benzyloxy ether and a methoxymethyl ether. The Williamson ether synthesis is a classic and highly versatile method for forming such linkages. masterorganicchemistry.comyoutube.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming a new carbon-oxygen bond. masterorganicchemistry.com

The synthesis of the target compound can be envisioned through a multi-step sequence involving the formation of these ether bonds. For instance, a plausible synthetic route could start from a suitably substituted phenol. The phenolic hydroxyl group, being more acidic than an aliphatic alcohol, can be readily deprotonated by a mild base to form a phenoxide. youtube.com This phenoxide can then react with benzyl bromide to form the benzyloxy ether. Subsequently, another hydroxyl group on the aromatic ring could be deprotonated and reacted with a methoxymethylating agent.

A documented synthesis for a structurally similar compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, starts from 4-methoxyphenol. nih.gov The process involves protection of the hydroxyl group, ortho-bromination using N-bromosuccinimide (NBS), hydrolysis of the protecting group, and finally, re-protection with a benzyl group using benzyl bromide. nih.gov This final step is a direct application of the Williamson ether synthesis.

The choice of reagents and reaction conditions is crucial for the success of the Williamson ether synthesis. francis-press.com

ParameterOptionsConsiderations
Base NaH, KH, K2CO3The strength of the base should be sufficient to deprotonate the alcohol/phenol without causing side reactions. youtube.comfrancis-press.com
Solvent DMF, DMSO, Acetone, THFAprotic polar solvents are generally preferred as they can solvate the cation of the alkoxide without hindering the nucleophilicity of the anion. francis-press.complos.org
Alkylating Agent Benzyl bromide, Methoxymethyl chloridePrimary alkyl halides are ideal as they are most susceptible to SN2 attack. Tertiary halides tend to undergo elimination. masterorganicchemistry.com
Temperature Room temperature to refluxThe temperature is optimized to ensure a reasonable reaction rate while minimizing decomposition or side reactions. plos.org

This interactive table outlines the key parameters and common choices for executing a successful Williamson ether synthesis.

Recent advancements have also explored greener methodologies, such as using surfactant-assisted synthesis in aqueous media, which can enhance reactivity by increasing the local concentration of reactants. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

Achieving a high yield and purity of the final product is a primary goal in any synthetic endeavor. This is accomplished through the systematic optimization of various reaction parameters. For the synthesis of this compound, key reactions such as bromination and etherification would be subject to this optimization process.

Parameters that are typically varied include:

Temperature: Can influence reaction rate and selectivity. An unprecedented dependence of olefin geometry on reaction temperature has been observed in some reactions, highlighting the critical role of this parameter. acs.org

Solvent: The polarity and solvating power of the solvent can significantly impact reaction outcomes. francis-press.comchemrxiv.org

Catalyst/Ligand: In metal-catalyzed reactions, the choice of metal and its associated ligand can dramatically affect yield and selectivity. chemrxiv.org

Base: The type and amount of base can be critical, particularly in reactions like the Williamson ether synthesis. plos.orgchemrxiv.org

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal point to maximize product formation and minimize byproduct generation.

The optimization process can be complex due to the interplay between different variables. Modern approaches may even utilize automated systems and Bayesian optimization to efficiently explore a wide range of reaction conditions. chemrxiv.org For example, in the synthesis of (prop-2-ynyloxy)benzene derivatives, it was found that using acetone as a solvent and K2CO3 as a base under reflux conditions gave a 74% yield, whereas other conditions produced no product. plos.org This demonstrates the profound impact of parameter optimization.

Scalability Aspects and Process Development in Organic Synthesis

Translating a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. Process development focuses on creating a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. acs.orgrsc.org

Key considerations for the scalability of the synthesis of this compound include:

Cost and Availability of Starting Materials: Reagents that are inexpensive and readily available are preferred for large-scale production.

Process Safety: The potential for runaway reactions, the handling of hazardous reagents, and the generation of toxic byproducts must be carefully managed. uni-giessen.de

Waste Management: Minimizing waste and developing strategies for recycling solvents and catalysts are important aspects of green chemistry and sustainable process development. rsc.org

Purification: Developing a robust and scalable purification method, such as crystallization, is crucial for obtaining the final product with the required purity. acs.org

The development of a scalable process is a multidisciplinary effort that combines organic chemistry with chemical engineering principles to ensure a viable and robust manufacturing process. acs.orgrsc.org

Advanced Spectroscopic and Chromatographic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A suite of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and reveals through-bond and through-space correlations.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene, COSY would show correlations between the adjacent aromatic protons on the substituted ring (H5 and H6). It would also confirm the connectivity within the benzyl (B1604629) group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC is crucial for definitively assigning each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum. For example, the proton signal at ~5.1 ppm would correlate to the benzylic carbon (C9), and the signals for H3, H5, and H6 would correlate to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). This is vital for connecting the different fragments of the molecule. Key expected correlations would include the protons of the methoxymethyl group (-CH₂O-, H7) to the aromatic carbons C1, C2, and C3, and the methoxy (B1213986) protons (H8) to the methoxymethyl carbon (C7). Similarly, the benzylic protons (H9) would show correlations to the aromatic carbon C4 and the ipso-carbon of the benzyl ring (C10).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's conformation. For instance, a NOESY spectrum would show correlations between the benzylic protons (H9) and the ortho-protons of the benzyl ring (H11/H15). It would also reveal spatial proximity between the methoxymethyl protons (H7) and the aromatic proton at position 3 (H3).

Analysis of Anisotropic and Steric Effects on Chemical Shifts

The chemical shifts of the aromatic protons are significantly influenced by the electronic and spatial arrangement of the substituents.

Anisotropic Effects: The circulating π-electrons in the two aromatic rings generate their own local magnetic fields. Protons located in the shielding cone (above or below the ring) will be shifted upfield (lower ppm), while those in the deshielding zone (in the plane of the ring) will be shifted downfield (higher ppm). The protons on each benzene (B151609) ring experience this effect from their own ring's currents. Furthermore, the conformation of the benzyloxy group could place some protons of one ring in the shielding or deshielding zone of the other, causing further shifts.

Steric Effects: Steric hindrance between the bulky bromine atom, the methoxymethyl group, and the benzyloxy group can restrict bond rotation. libretexts.org This can lock the molecule into a preferred conformation, leading to fixed anisotropic effects. Steric compression between nearby groups can also cause deshielding of the involved protons due to the deformation of electron clouds. reddit.com For example, the proximity of the methoxymethyl group at C2 to the bromine atom at C1 could lead to a downfield shift of the methoxymethyl protons (H7) compared to a less crowded environment.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
3000-2850C-H StretchAliphatic C-H (CH₂, CH₃)
1600, 1500C=C StretchAromatic Ring
1250-1200C-O StretchAryl-O-CH₂ (asymmetric)
1150-1050C-O StretchCH₂-O-CH₃ (ether)
1050-1000C-O StretchAryl-O-CH₂ (symmetric)
~700-500C-Br StretchAryl-Br

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₅H₁₅BrO₂, the calculated monoisotopic mass is 306.0255 u. An experimental HRMS measurement confirming this value would validate the molecular formula.

Mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule breaks apart in a predictable manner.

Predicted Key Fragmentations:

Loss of Benzyl Radical: A common fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (•CH₂Ph, 91 m/z) and the formation of a stable phenoxy cation.

Formation of Tropylium (B1234903) Ion: The benzyl fragment itself can rearrange to the highly stable tropylium cation at m/z 91.

Loss of Methoxymethyl Radical: Cleavage of the C-C bond between the aromatic ring and the methoxymethyl group could result in the loss of a •CH₂OCH₃ radical.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. This technique requires a suitable single crystal of the compound.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a single crystal could be grown, X-ray diffraction analysis would provide invaluable information. It would confirm the connectivity and reveal the precise dihedral angles between the two aromatic rings and the conformation of the flexible methoxymethyl and benzyloxy side chains in the solid state. This data would offer a direct experimental view of the steric interactions and packing forces within the crystal lattice. While a structure for the related isomer, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, has been reported, direct extrapolation of its solid-state conformation to the target molecule is not possible due to the different substitution pattern and the presence of a methoxymethyl group instead of a methoxy group. nih.gov

Advanced Chromatographic Methodologies for Purity Assessment and Impurity Profiling

The comprehensive characterization of "this compound" necessitates the use of advanced chromatographic techniques to ensure its purity and to identify and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are powerful analytical tools that provide orthogonal approaches to assess the quality of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the separation of this moderately polar compound from its potential nonpolar and polar impurities.

A typical HPLC method for the analysis of "this compound" would employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of the target compound while also separating impurities with a wide range of polarities. The aromatic nature of the benzyloxy and bromo-benzene moieties allows for sensitive detection using a UV detector, typically at a wavelength around 254 nm where these chromophores absorb strongly. biotage.com

For comprehensive impurity profiling, a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector can be employed. These detectors acquire the UV-visible spectrum for each peak, aiding in the identification of impurities by comparing their spectra to that of the main compound and to spectral libraries. For impurities that lack a significant chromophore or are present at trace levels, a Mass Spectrometry (MS) detector can be coupled with the HPLC system (LC-MS) to provide molecular weight information, which is invaluable for impurity identification.

Below is an interactive data table showcasing a hypothetical HPLC purity analysis of a "this compound" sample.

Table 1. Illustrative HPLC Purity Analysis of this compound
Peak No.Retention Time (min)ComponentArea (%)UV max (nm)
13.5Impurity A (e.g., 4-Hydroxy-1-bromo-2-(methoxymethyl)benzene)0.15252
27.2This compound99.75254
39.8Impurity B (e.g., Benzaldehyde)0.10250

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

Gas Chromatography-Mass Spectrometry is an essential technique for the analysis of volatile and semi-volatile impurities that may be present in the "this compound" sample. thermofisher.com This method is particularly useful for identifying residual solvents from the synthesis process, as well as any volatile byproducts. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of "this compound", a nonpolar or mid-polarity capillary column, such as one with a polysiloxane-based stationary phase, would be suitable. The temperature of the GC oven would be programmed to ramp up, allowing for the separation of compounds with a range of volatilities.

The electron ionization (EI) mass spectrum of "this compound" is expected to show a molecular ion peak, as well as characteristic fragment ions. Key fragmentations would likely involve the cleavage of the benzylic ether bond, leading to a prominent peak for the benzyl cation (m/z 91), and the loss of the methoxymethyl group. The isotopic pattern of the bromine atom (approximately equal intensity for isotopes at m/z 79 and 81) would be a clear indicator for the presence of bromine in the molecular ion and any bromine-containing fragments.

The following interactive data table illustrates a hypothetical GC-MS analysis, detailing potential volatile impurities and the expected mass spectral data for the main compound.

Table 2. Illustrative GC-MS Data for this compound and Potential Volatile Impurities
Retention Time (min)CompoundKey Mass Fragments (m/z)Identification Confidence
5.4Toluene (B28343) (Residual Solvent)91, 92High
12.8This compound322/324 (M+), 231/233, 91High
10.2Benzyl bromide (Impurity)170/172, 91Medium

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Purification

Supercritical Fluid Chromatography has emerged as a powerful "green" chromatography technique that is particularly advantageous for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. selvita.comchempartner.com

For "this compound", if the synthesis could potentially introduce a chiral center, or if chiral starting materials were used, SFC would be the ideal technique to resolve and quantify the enantiomers. The analysis would be performed using a chiral stationary phase (CSP), with polysaccharide-based columns being a common choice for a wide range of compounds. chromatographyonline.com A polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO2 mobile phase to modulate the retention and selectivity of the separation.

The advantages of SFC extend to preparative chromatography, where the rapid evaporation of the CO2 from the collected fractions simplifies the isolation of the purified enantiomers. This makes SFC a highly efficient method for both analytical and preparative-scale chiral purifications in the pharmaceutical industry. researchgate.netresearchgate.net

The interactive data table below presents a hypothetical SFC chiral separation of the enantiomers of a related chiral compound, demonstrating the potential of this technique.

Table 3. Illustrative SFC Chiral Resolution Data
Peak No.Retention Time (min)EnantiomerArea (%)Resolution (Rs)
12.5(R)-Enantiomer50.12.1
23.1(S)-Enantiomer49.9

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy 1 Bromo 2 Methoxymethyl Benzene

Organometallic Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in 4-(benzyloxy)-1-bromo-2-(methoxymethyl)benzene is the most common site for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to molecular construction, allowing for the precise and efficient formation of new bonds at the C1 position.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov For this compound, this reaction provides a powerful method for introducing new aryl, heteroaryl, or alkyl groups. The reaction proceeds via a catalytic cycle involving a palladium(0) species. This cycle includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The reactivity of similar aryl bromides, such as unprotected ortho-bromoanilines and 1-bromo-4-methoxybenzene, in Suzuki-Miyaura couplings is well-documented, demonstrating the general applicability of this method. nih.govrsc.orgrsc.orgresearchgate.net A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed to achieve high yields. rsc.orgnih.gov An analogous compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been noted for its potential to be converted into aromatic boric acid derivatives, which are key intermediates for Suzuki-Miyaura coupling. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10092
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane11089
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O9085
n-Butylboronic acid pinacol (B44631) esterPdCl₂(dppf) (3)-K₂CO₃THF/H₂O8078

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. sctunisie.orgnih.gov This palladium-catalyzed process typically involves an oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination. nih.gov Studies on various aryl bromides show that the reaction is generally efficient with electron-deficient alkenes and can be performed under various conditions. u-szeged.huresearchgate.netresearchgate.net

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, like phenylacetylene. beilstein-journals.org This reaction is unique in that it typically requires a dual catalytic system of palladium and copper(I). rsc.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. researchgate.netthieme-connect.denih.gov

Table 2: Illustrative Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
HeckStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF12088
HeckMethyl acrylatePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃Acetonitrile (B52724)10091
SonogashiraPhenylacetylenePd(PPh₃)₄ (2 mol%), CuI (4 mol%)Et₃NTHF6594
Sonogashira1-HexynePdCl₂(dppf) (3 mol%), CuI (5 mol%)DiisopropylamineToluene8086

The Stille coupling involves the reaction of the aryl bromide with an organostannane reagent (R-SnBu₃). A key advantage of this reaction is the stability and functional group tolerance of the organotin compounds. thieme-connect.de The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgresearchgate.net Organozinc compounds are more reactive than their organoboron and organotin counterparts, which often allows for milder reaction conditions and the coupling of a wider range of organic fragments, including alkyl groups. organic-chemistry.org The reaction is catalyzed by either palladium or nickel complexes. wikipedia.org Palladium catalysts are generally preferred due to their broader functional group tolerance. wikipedia.org

Table 3: Predicted Conditions for Stille and Negishi Couplings

ReactionCoupling PartnerCatalyst (mol%)SolventTemp (°C)Yield (%)
StilleTributyl(phenyl)stannanePd(PPh₃)₄ (4)Toluene11087
StilleTributyl(vinyl)stannanePd₂(dba)₃ (2), P(fur)₃ (8)THF7082
NegishiPhenylzinc chloridePd(dppf)Cl₂ (3)THF6593
NegishiIsopropylzinc bromidePd(OAc)₂ (2), CPhos (4)Dioxane8075

To form a carbon-nitrogen bond at the C1 position, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base. libretexts.orgnih.gov The choice of phosphine ligand is critical and has evolved over time to allow for the coupling of a vast array of amines under increasingly mild conditions. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.orgresearchgate.net

Table 4: Representative Buchwald-Hartwig Amination Conditions

Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10090
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11095
n-HexylaminePd(OAc)₂ (1.5)BrettPhos (3)Cs₂CO₃Toluene10088
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)t-BuONaToluene11092

Directed Lithiation and Subsequent Electrophilic Trapping at Ortho Positions

Beyond reactions at the C-Br bond, the substituents on the benzene (B151609) ring can direct regioselective C-H activation. Directed ortho-metalation (DoM) is a powerful strategy where a heteroatom-containing functional group, known as a Directed Metalation Group (DMG), coordinates to an organolithium base (e.g., n-BuLi or s-BuLi) and directs deprotonation at an adjacent ortho position. wikipedia.orgsemanticscholar.org

In this compound, both the benzyloxy and methoxymethyl groups can function as DMGs. uwindsor.ca The methoxymethyl group is a well-established DMG, directing lithiation to its ortho positions. semanticscholar.org Similarly, the oxygen of the benzyloxy group can direct lithiation. A regiochemical analysis reveals the following possibilities:

The methoxymethyl group at C2 directs to C1 (blocked by Br) and C3.

The benzyloxy group at C4 directs to C3 and C5.

Both groups cooperatively activate the C3 position, making it the most probable site for deprotonation. Upon treatment with a strong alkyllithium base at low temperature, the formation of a lithiated species at C3 is expected. This organolithium intermediate can then be trapped by a variety of electrophiles, introducing a new substituent at this position. An alternative, though often less favorable, pathway is lithium-halogen exchange at the C1 position. The outcome can depend on the specific base and reaction conditions used. A related phenomenon involves the generation of an α-lithiobenzyloxy species, which can then itself act as a DMG, although this typically involves lithiation at the benzylic carbon rather than the aryl ring. researchgate.net

Table 5: Predicted Products from Directed Lithiation and Electrophilic Trapping

BaseElectrophile (E)Predicted Product (E at C3)Potential Side Product (E at C1)
n-BuLi, -78 °CD₂O3-Deuterio derivative1-Deuterio derivative
s-BuLi/TMEDA, -78 °C(CH₃)₃SiCl3-(Trimethylsilyl) derivative1-(Trimethylsilyl) derivative
n-BuLi, -78 °CDMF3-Formyl derivative (aldehyde)1-Formyl derivative
t-BuLi, -78 °CCO₂3-Carboxylic acid derivative1-Carboxylic acid derivative

Nucleophilic Aromatic Substitution (SNAr) Pathways (e.g., Benzyne (B1209423) Mechanism)

Nucleophilic aromatic substitution (SNAr) on aryl halides typically occurs via two main pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. The addition-elimination pathway requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. Since this compound lacks such activating groups, this pathway is highly unlikely.

Instead, under conditions of a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), the reaction can proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. masterorganicchemistry.comtcichemicals.com This process begins with the deprotonation of an aromatic proton ortho to the bromine atom. In the target molecule, the proton at C6 is available for abstraction. The resulting aryl anion then rapidly eliminates the bromide ion to form a strained triple bond within the aromatic ring, creating a benzyne. masterorganicchemistry.com

This benzyne intermediate is unsymmetrical and can be attacked by a nucleophile (e.g., the amide ion, NH₂⁻) at either C1 or C6. Subsequent protonation of the resulting aryl anion yields a mixture of two isomeric products. This mechanism is supported by classic isotopic labeling experiments which show scrambling of the label in the final products. masterorganicchemistry.com

Table 6: Potential Products from Benzyne Formation and Trapping

Base/NucleophileIntermediatePredicted Product 1 (Attack at C1)Predicted Product 2 (Attack at C6)
NaNH₂ / NH₃(l)4-(Benzyloxy)-2-(methoxymethyl)benzyne4-(Benzyloxy)-2-(methoxymethyl)aniline5-(Benzyloxy)-2-(methoxymethyl)aniline
KNH₂ / NH₃(l)4-(Benzyloxy)-2-(methoxymethyl)benzyne4-(Benzyloxy)-2-(methoxymethyl)aniline5-(Benzyloxy)-2-(methoxymethyl)aniline

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. uomustansiriyah.edu.iqvedantu.com The reactivity and regioselectivity of EAS on a substituted benzene ring are profoundly influenced by the electronic properties of the existing substituents. vedantu.comunizin.org Substituents can be broadly classified based on their influence on the reaction rate compared to benzene and the position (ortho, meta, or para) at which the new substituent is introduced. uomustansiriyah.edu.iqunizin.org

In the case of this compound, the aromatic ring is trisubstituted. The outcome of an EAS reaction is determined by the cumulative directing effects of the three groups: the benzyloxy group (-OCH₂Ph), the bromo group (-Br), and the methoxymethyl group (-CH₂OCH₃).

Benzyloxy Group (-OCH₂Ph): As an ether group, the benzyloxy substituent is a strong activating group. The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be donated to the aromatic system through resonance (a +R effect). libretexts.org This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This resonance effect is dominant over the inductive electron-withdrawing effect (-I effect) of the oxygen atom. libretexts.org It strongly directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Methoxymethyl Group (-CH₂OCH₃): This group is considered a weakly activating group. It is an alkyl derivative, and alkyl groups activate the ring through a combination of inductive electron donation (+I effect) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-OCH₂Ph (Benzyloxy)4+R > -IStrongly ActivatingOrtho, Para
-Br (Bromo)1-I > +RWeakly DeactivatingOrtho, Para
-CH₂OCH₃ (Methoxymethyl)2+I, HyperconjugationWeakly ActivatingOrtho, Para

Benzylic Functionalization: Bromination and Oxidation Reactions

The carbon atom attached directly to an aromatic ring is known as a benzylic carbon. wikipedia.org The C-H bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comlibretexts.org This enhanced reactivity allows for selective functionalization at the benzylic position of the methoxymethyl group in this compound.

Benzylic Bromination: The selective bromination of a benzylic C-H bond can be achieved through a free-radical chain reaction. masterorganicchemistry.com The most common method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as heat, light (hν), or a chemical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgkoreascience.krscientificupdate.com NBS provides a constant, low concentration of molecular bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com

The mechanism involves three key stages:

Initiation: The initiator promotes the homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂ to form a bromine radical (Br•).

Propagation: The bromine radical abstracts a benzylic hydrogen atom to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when radicals combine with each other.

Applying this to the methoxymethyl group would result in the substitution of a hydrogen atom on the benzylic carbon with a bromine atom.

Reagent SystemSolventInitiatorTypical Product
N-Bromosuccinimide (NBS)CCl₄ (traditional), Dichlorobenzene koreascience.krAIBN, Benzoyl peroxide, Light (hν)Benzylic bromide
Br₂-Heat, Light (hν)Benzylic bromide
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)-ZrCl₄ (catalyst) scientificupdate.comBenzylic bromide

Benzylic Oxidation: The benzylic position is also susceptible to oxidation. The outcome of the reaction depends on the strength of the oxidizing agent and the substitution pattern of the benzylic carbon. wikipedia.org

Strong Oxidation: Treatment with strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃), will oxidize any alkyl side chain that possesses at least one benzylic hydrogen to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com In the case of the methoxymethyl group, this harsh oxidation would likely cleave the C-O bond and oxidize the benzylic carbon to a carboxylic acid, yielding 4-(benzyloxy)-1-bromo-2-carboxybenzene.

Mild Oxidation: Milder and more selective reagents can be used to oxidize a benzylic methylene (B1212753) group to a carbonyl (ketone or aldehyde). wikipedia.org For instance, chromium trioxide in complex with 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO can perform this transformation. wikipedia.org Oxidation of the methoxymethyl group under these conditions could potentially yield an aldehyde at the benzylic position.

ReagentConditionsProduct from -CH₂R Side Chain
KMnO₄, NaOHHeat, then H₃O⁺Carboxylic acid (-COOH)
H₂CrO₄ or Na₂Cr₂O₇/H₂SO₄HeatCarboxylic acid (-COOH)
CrO₃-dmpyzCH₂Cl₂Aldehyde (-CHO) or Ketone
2-Iodoxybenzoic acid (IBX)DMSOAldehyde (-CHO) or Ketone

Cleavage and Transformation of Ether Protecting Groups

Both the benzyloxy and methoxymethyl groups are commonly used as protecting groups for hydroxyl functions in organic synthesis. Their removal (deprotection) is a crucial step in synthetic pathways.

The benzyl (B1604629) (Bn) ether is a robust protecting group that can be cleaved under several distinct conditions, offering flexibility in synthetic design. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. organic-chemistry.org The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is clean and efficient, yielding the deprotected alcohol and toluene as the byproduct. Hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as an alternative to H₂ gas, which can be advantageous when other reducible functional groups are present. organic-chemistry.org

Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often requiring photoirradiation for simple benzyl ethers. organic-chemistry.orgnih.gov Other oxidizing agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) have also been reported for this purpose. wikipedia.orgnih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers, although this method is generally limited to substrates that can tolerate acidic conditions. organic-chemistry.org

MethodReagentsGeneral Conditions
Catalytic HydrogenolysisH₂, Pd/CMeOH or EtOH solvent, room temp.
Transfer Hydrogenation1,4-Cyclohexadiene, Pd/CEtOH solvent, reflux
Oxidative CleavageDDQMeCN, photoirradiation organic-chemistry.org
Oxidative CleavageNBS or NIS wikipedia.orgnih.govVarious
Acidic CleavageStrong Lewis or Brønsted acidsVarious

The methoxymethyl (MOM) ether is an acetal-type protecting group. It is stable under basic conditions but is typically cleaved under acidic conditions. wikipedia.org

Acidic Hydrolysis: MOM ethers can be hydrolyzed to the corresponding alcohol using a range of Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org However, strong acidic conditions may not be compatible with other acid-sensitive functional groups within a complex molecule.

Mild and Selective Deprotection: To address the limitations of strong acids, milder methods have been developed. A notable example involves the use of zinc bromide (ZnBr₂) in conjunction with a soft nucleophile like propanethiol (n-PrSH). This system allows for the rapid and selective deprotection of MOM ethers, often in less than ten minutes, in high yield and with tolerance for other protecting groups. researchgate.net

Derivatization and Subsequent Hydrolysis: Aromatic MOM ethers can undergo chemoselective transformation. nih.gov For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl converts an aromatic MOM ether into a trimethylsilyl (TMS) ether. This TMS ether can then be easily hydrolyzed to the phenol (B47542) upon the addition of water. This two-step sequence provides a mild, non-acidic route for deprotection. If triethylsilyl triflate (TESOTf) is used instead, a more stable triethylsilyl (TES) ether can be isolated. nih.gov

MethodReagentsConditionsOutcome
Acidic HydrolysisHCl, H₂SO₄, or other strong acidsAqueous solventDeprotection to alcohol/phenol
Lewis Acid/ThiolZnBr₂, n-PrSH researchgate.netCH₂Cl₂, room temp.Rapid deprotection
Silyl Ether Formation & Hydrolysis1. TMSOTf, 2,2'-bipyridyl 2. H₂O nih.govCH₃CN, room temp.Deprotection via TMS ether
Silyl Ether DerivatizationTESOTf, 2,2'-bipyridyl nih.govCH₃CN, room temp.Conversion to stable TES ether

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process provides key information on bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. From these energies, reactivity indices such as electronegativity, hardness, and softness can be calculated to quantify the molecule's reactive nature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, vibrational frequencies from theoretical Infrared (IR) spectra can be computed to help assign experimental absorption bands to specific molecular motions.

Electrostatic Potential Surface (EPS) Analysis for Reaction Site Prediction

The Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the molecule's surface. It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For a flexible molecule like 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene, MD simulations could reveal its preferred conformations in different environments (e.g., in a solvent or in a crystal lattice). These simulations also provide insight into intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the compound's physical properties.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Beyond FMO analysis, other quantum chemical descriptors are used to understand structure-reactivity relationships. These include:

Ionization Energy: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors help in quantitatively comparing the reactivity of different molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction involving a specific molecule. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the reaction mechanism and predict the activation energy. This is crucial for understanding reaction kinetics and for designing more efficient synthetic routes.

Although these computational methods are well-established, their application to "this compound" has not been documented in the accessible scientific literature. Therefore, a detailed, data-driven article on this specific compound cannot be provided at this time.

Advanced Derivatization and Further Functionalization

Modifications and Transformations of the Benzyloxy Moiety

The benzyloxy group, a common protecting group for phenols, can be selectively cleaved or modified through various established methods. The choice of method often depends on the desired outcome and the compatibility with other functional groups present in the molecule.

Deprotection to the Phenol (B47542):

The most common transformation of the benzyloxy group is its cleavage to reveal the parent phenol. This deprotection can be achieved under several conditions:

Catalytic Hydrogenolysis: This is a mild and widely used method for benzyl (B1604629) ether cleavage. The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds under neutral conditions and is generally high-yielding.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers. These reagents are often used at low temperatures and can be advantageous for substrates sensitive to other conditions.

The following table summarizes common debenzylation methods applicable to 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene.

Reagent(s)ConditionsProductNotes
H₂, Pd/CMethanol (B129727) or Ethanol, room temperature4-Bromo-2-(methoxymethyl)phenolMild and efficient, but may affect other reducible groups.
DDQDichloromethane/Water, room temperature4-Bromo-2-(methoxymethyl)phenolUseful for substrates with hydrogenation-sensitive groups.
BCl₃ or BBr₃Dichloromethane, -78 °C to 0 °C4-Bromo-2-(methoxymethyl)phenolStrong Lewis acids, suitable for robust substrates.

Selective Manipulations of the Methoxymethyl Group

The methoxymethyl (MOM) ether in the ortho position to the bromo substituent serves as another point of functionalization. Aromatic MOM ethers exhibit distinct reactivity compared to their aliphatic counterparts, which can be exploited for selective transformations.

Deprotection to the Benzyl Alcohol:

Cleavage of the MOM ether unmasks a benzyl alcohol functionality, which can then be used in subsequent reactions.

Acidic Hydrolysis: The MOM group is labile under acidic conditions. Treatment with mineral acids (e.g., HCl) or Lewis acids in the presence of a nucleophilic scavenger can effectively remove the MOM group.

Silyl Triflate-Mediated Cleavage: A notable method for the deprotection of aromatic MOM ethers involves the use of trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of a base like 2,2'-bipyridyl. This method is often chemoselective and proceeds under mild conditions.

The table below outlines potential methods for the selective deprotection of the methoxymethyl group.

Reagent(s)ConditionsProductNotes
HCl (aq)THF or Methanol, reflux(5-Bromo-2-(benzyloxy)phenyl)methanolStandard acidic hydrolysis.
TMSOTf, 2,2'-bipyridylAcetonitrile (B52724), 0 °C to room temperature(5-Bromo-2-(benzyloxy)phenyl)methanolMild and selective for aromatic MOM ethers.

Diversification through Reactions at the Bromo Substituent

The bromo substituent is a key functional handle for introducing a wide array of new groups onto the aromatic ring, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. A related compound, 4-(benzyloxy)-2-bromo-1-methoxybenzene, is known to be convertible to aromatic boric acid derivatives, which are key intermediates for Suzuki-Miyaura coupling. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene (B11656) derivative. This reaction also requires a palladium catalyst and a base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This provides access to a wide range of substituted anilines.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

The following table presents a summary of these important cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraR-B(OH)₂ or R-B(OR)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryls, Alkylated/Alkenylated/Alkynylated arenes
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkenes
Buchwald-HartwigR¹R²NHPd catalyst with phosphine ligand, Base (e.g., NaOt-Bu)Aryl amines
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl alkynes

The functional group tolerance of these reactions is generally high, making them suitable for a multifunctional substrate like this compound.

Introduction of Ortho-, Meta-, and Para-Substituents on the Aromatic Core

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

The benzyloxy group is a strongly activating ortho, para-director due to the resonance donation of the oxygen lone pairs into the ring. The methoxymethyl group, being an alkyl-like substituent, is a weakly activating ortho, para-director through an inductive effect. In this compound, the positions ortho and para to the strongly activating benzyloxy group are already substituted. Therefore, electrophilic attack will be directed to the positions ortho to the benzyloxy group, which are also meta to the bromo and methoxymethyl groups. The combined directing effects will likely favor substitution at the C5 position.

Halogenation: Introduction of another halogen (e.g., chlorine or bromine) can be achieved using the corresponding halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing another point for diversification.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be performed using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃. These reactions introduce new carbon-based substituents.

The table below summarizes potential electrophilic aromatic substitution reactions.

ReactionReagent(s)Typical Product(s)
BrominationBr₂, FeBr₃1-(Benzyloxy)-2,5-dibromo-4-(methoxymethyl)benzene
NitrationHNO₃, H₂SO₄1-(Benzyloxy)-4-bromo-2-(methoxymethyl)-5-nitrobenzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-(Benzyloxy)-5-bromo-2-(methoxymethyl)phenyl)ethan-1-one (for R=CH₃)

It is important to note that the steric hindrance from the existing substituents may influence the regioselectivity and reaction rates of these transformations.

Emerging Methodologies and Future Research Directions

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of aryl halides and their derivatives is increasingly scrutinized through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use less hazardous substances. For a molecule like 4-(benzyloxy)-1-bromo-2-(methoxymethyl)benzene, this involves rethinking solvent choices, catalyst systems, and energy inputs.

Detailed Research Findings: Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents. Modern approaches seek to replace these with more environmentally benign alternatives. For instance, the use of biosourced palladium catalysts (Eco-Pd) in green solvents like glycerol has been shown to be effective for the reduction of aryl halides. tandfonline.com Glycerol can act as both a solvent and a hydrogen-donating reagent, avoiding the need for gaseous hydrogen. tandfonline.com Another green strategy involves the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent, leading to shorter reaction times and reduced waste. mdpi.com For the construction of the aryl halide framework itself, metal-free approaches such as the Hexadehydro-Diels-Alder (HDDA) reaction offer a pathway to fused aryl halides without the need for catalysts or inert gas protection, aligning with green chemistry principles. chu.edu.cn Furthermore, developing transition-metal-free protocols, for example using UV light in aqueous media to transform aryl bromides into more reactive aryl iodides for subsequent couplings, represents a significant step towards greener synthesis. acs.org

Green Chemistry PrincipleTraditional ApproachEmerging Sustainable AlternativePotential Application to Target Compound
Safer Solvents & AuxiliariesUse of volatile organic compounds (VOCs) like THF, Toluene (B28343).Glycerol, water, or solvent-free mechanochemical methods. tandfonline.commdpi.comacs.orgSynthesis or coupling reactions in aqueous media or via grinding.
CatalysisStoichiometric reagents, high loading of precious metal catalysts.Biosourced catalysts (Eco-Pd), non-precious metal catalysts (Ni, Cu, Fe), or metal-free reactions. tandfonline.commdpi.comUsing a recyclable palladium catalyst or a nickel-based system for cross-coupling reactions.
Energy EfficiencyConventional heating requiring significant energy input.Microwave irradiation, ultrasonication, or photocatalysis at ambient temperature. encyclopedia.pubPerforming coupling reactions under UV or visible light to reduce thermal energy demand.
Waste PreventionMulti-step processes with protection/deprotection sequences.One-pot or cascade reactions that minimize intermediate isolation steps. acs.orgDesigning a convergent synthesis that builds the core structure in fewer, higher-yielding steps.

Photocatalytic and Electrocatalytic Transformations involving Aryl Halides

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering alternative energy inputs to drive chemical reactions. These methods can often proceed under mild conditions and can access unique reaction pathways not easily achievable through thermal methods. For an aryl bromide like this compound, these techniques open new avenues for C-C and C-N bond formation.

Detailed Research Findings: Nickel-catalyzed electrochemical arylation is an attractive approach that uses air-stable Ni catalysts and proceeds efficiently at room temperature, though it can be complicated by homo-coupling side reactions. rsc.org Mechanistic studies reveal that the efficiency of these reactions for electron-rich aryl halides can be limited by the oxidative addition step. rsc.org A synergistic approach combining photo- and electrocatalysis (photoelectrocatalysis) has been developed for the cross-coupling of aryl bromides with amines. researchgate.net This method uses a photoanode to generate amine radicals, which then participate in the nickel-catalyzed cycle. This strategy allows the reaction to proceed at an ultra-low potential, preventing overoxidation of products and showing good functional group tolerance. researchgate.net Such metallaphotoredox-catalyzed reactions have also been extended to the cross-coupling of two different electrophiles, such as an aryl bromide and an alkyl bromide, which is a departure from traditional cross-coupling paradigms. princeton.edunih.gov

MethodologyEnergy SourceTypical Catalyst SystemKey Advantage for Aryl Halide Chemistry
ElectrocatalysisElectric CurrentNickel complexes (e.g., Ni(bpy)X₂)Avoids stoichiometric chemical reductants/oxidants; reactions at room temperature. rsc.org
PhotocatalysisVisible LightRuthenium or Iridium complexes, Organic DyesMild reaction conditions; generation of radical intermediates for novel transformations.
PhotoelectrocatalysisLight & Electric CurrentNi catalyst with a semiconductor photoanode (e.g., BiVO₄)Synergistic effect allows reactions at very low potentials, enhancing selectivity. researchgate.net
MetallaphotoredoxVisible LightCombination of a Ni catalyst and a photocatalystEnables challenging cross-electrophile couplings (e.g., Ar-Br with Alkyl-Br). princeton.edu

Flow Chemistry and Microreactor Applications for Enhanced Reaction Control and Scalability

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and straightforward scalability. These features are particularly advantageous for reactions involving aryl halides, such as lithiation and cross-coupling, which can be highly exothermic or involve unstable intermediates.

Detailed Research Findings: Flow microreactors are highly effective for managing reactions with unstable organolithium intermediates. researchgate.net The rapid generation of an aryllithium species from an aryl halide via halogen-lithium exchange, followed by its immediate reaction with an electrophile, can be accomplished in seconds within a microreactor, preventing decomposition that might occur in a batch reactor. researchgate.netnih.gov This enables the use of functionalized aryllithiums that are otherwise inaccessible. researchgate.net Flow systems also facilitate the safe handling of hazardous reagents and reactions, such as nitration or those involving azides. vapourtec.comresearchgate.net The integration of multiple steps into a continuous sequence ("telescoping") can dramatically improve efficiency by eliminating the need for intermediate workups and purifications. researchgate.netvapourtec.com This approach has been successfully applied to the synthesis of complex substituted aromatic compounds. researchgate.net

ParameterBatch ReactorFlow MicroreactorRelevance to Target Compound Chemistry
Heat TransferLimited by surface-area-to-volume ratio; potential for thermal runaways.Excellent heat dissipation due to high surface-area-to-volume ratio.Safely perform highly exothermic reactions like nitration or metal-halogen exchange. researchgate.netvapourtec.com
Mass TransferOften limited by stirring efficiency, especially in multiphasic systems.Rapid mixing achieved through diffusion and static mixers.Improves yields and reduces reaction times in biphasic reactions. researchgate.net
Reaction TimeTypically minutes to hours.Seconds to minutes.Allows for the use of highly unstable intermediates by minimizing their lifetime. researchgate.netresearchgate.net
ScalabilityComplex and often requires re-optimization.Achieved by running the reactor for a longer time ("scaling out") or using parallel reactors.Facilitates seamless transition from laboratory-scale synthesis to larger-scale production. acs.org

Development of Novel Catalytic Systems for Regio- and Stereoselective Transformations

The development of new catalysts, particularly ligands for transition metals like palladium, is crucial for achieving high selectivity in cross-coupling reactions. For a molecule like this compound, which could be coupled with various partners, controlling the outcome of the reaction is paramount. While the single bromine atom on the target compound limits issues of regioselectivity on the aromatic core, the introduction of new functional groups can create challenges of regio- or stereoselectivity.

Detailed Research Findings: In Suzuki-Miyaura cross-coupling, the choice of ligand can dramatically influence the outcome. For example, in couplings involving allylboronates and aryl halides, different phosphine (B1218219) ligands can be used to selectively produce either the linear (α) or branched (γ) product. nih.govacs.org Bulky biarylphosphine ligands such as t-BuXPhos tend to favor the formation of the linear isomer, while other catalyst systems can be tuned to produce the branched isomer. nih.gov New air-stable palladium phosphine complexes have been developed that are highly efficient for the cross-coupling of challenging heteroaryl chlorides, demonstrating the power of ligand design to overcome catalyst deactivation and improve reaction scope. organic-chemistry.org These advanced catalysts often show high turnover numbers and function well under both anhydrous and aqueous conditions, contributing to greener processes. organic-chemistry.org

Catalyst/Ligand TypeTransformation TypeSelectivity ControlledExample from Literature
Palladium with NHC LigandsSuzuki-Miyaura CouplingRegioselectivity (γ-selective)Coupling of 3-substituted allylboronates to form branched products. nih.gov
Palladium with Biarylphosphine Ligands (e.g., t-BuXPhos)Suzuki-Miyaura CouplingRegioselectivity (α-selective)Formation of linear products in the coupling of allylboronates and aryl halides. nih.gov
Palladium with Electron-Rich Phosphine LigandsSuzuki-Miyaura CouplingSubstrate Scope/EfficiencyCoupling of historically difficult heteroaryl chlorides with high efficiency. organic-chemistry.org
Nickel with Bipyridine LigandsReductive Cross-CouplingChemoselectivityCoupling of two different electrophiles (e.g., Ar-Br and Alkyl-Br). nih.gov

Integration with Machine Learning and AI for Predictive Retrosynthesis and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by providing powerful predictive tools. These technologies can analyze vast datasets of chemical reactions to identify novel synthetic routes, predict the outcome of unknown reactions, and optimize reaction conditions with minimal human intervention. This approach can significantly accelerate the discovery and development of synthetic pathways for molecules like this compound.

Detailed Research Findings: AI-driven retrosynthesis tools use deep learning models, often based on natural language processing architectures like Transformers, to treat chemical synthesis as a "translation" problem. illinois.edunih.gov These models can deconstruct a target molecule into simpler, commercially available precursors. medium.com By combining single-step retrosynthesis predictions with search algorithms like Monte Carlo tree search, AI platforms can propose complete, multi-step synthetic routes. arxiv.org Beyond just planning routes, ML algorithms are being used for reaction optimization. Active learning models can take a small number of initial experimental results and intelligently suggest the next set of conditions to try, rapidly converging on the optimal temperature, solvent, and catalyst concentration, often requiring far fewer experiments than human chemists. preprints.orgduke.edu This saves significant time and resources. duke.edu

AI/ML ApplicationMethodologyInputOutputPotential Impact on Synthesis of Target Compound
Retrosynthesis PlanningSequence-to-sequence (Seq2Seq) models, Transformer networks. nih.govarxiv.orgSMILES string of the target molecule.A ranked list of precursor molecules or a complete synthetic tree.Discovering novel, more efficient synthetic routes from available starting materials.
Reaction Outcome PredictionGraph convolutional networks, classification models.Reactants, reagents, and conditions.Predicted major product and yield.Screening potential cross-coupling partners virtually before performing experiments.
Reaction Condition OptimizationBayesian optimization, active learning with random forests. preprints.orgduke.eduA small set of initial experimental outcomes (e.g., yield vs. temperature).Suggested next set of experimental conditions to maximize yield.Rapidly finding the best catalyst, ligand, and solvent for a key coupling step.
Reaction ClassificationDeep learning models (e.g., BERT-based). ibm.comText-based representation of a reaction.Assignment to a known reaction class.Helping to categorize and understand novel transformations of the molecule.

Synthesis of Isotopically Labeled Analogs for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (²H), are invaluable tools for elucidating reaction mechanisms. By strategically replacing a hydrogen atom with deuterium, chemists can perform kinetic isotope effect (KIE) studies. A significant KIE (a change in reaction rate upon isotopic substitution) indicates that the C-H bond is being broken in the rate-determining step of the reaction.

Detailed Research Findings: The synthesis of deuterated analogs of aryl halides can be achieved through various methods. One convenient approach involves the dehalogenative deuteration of organic halides using D₂O as the deuterium source. nih.gov Recent advances in this area include mechanochemical methods using piezoelectric catalysis, which can facilitate the deuteration of even less reactive alkyl bromides and chlorides under solvent-free conditions. nih.govresearchgate.net These methods are considered green and efficient. For aryl C-H bonds, selective deuteration can sometimes be achieved through electrophilic aromatic substitution or by using directed metalation followed by quenching with a deuterium source. The resulting deuterated molecules can then be used in competitive experiments or kinetic studies to probe mechanistic details of subsequent transformations, such as C-H activation or cross-coupling reactions. nih.gov

Labeling StrategyDeuterium SourceMethodologyApplicability for Mechanistic Study
Dehalogenative DeuterationD₂OMechanochemical activation with a piezoelectric catalyst. nih.govresearchgate.netCould be used on a di-halogenated precursor to install one deuterium atom.
Directed Ortho-metalationD₂O or CD₃ODDeprotonation with a strong base (e.g., n-BuLi) followed by quenching with a deuterium source.To probe if a specific C-H bond is involved in a subsequent C-H functionalization reaction.
Acid-Catalyzed H/D ExchangeD₂SO₄ / D₂OHeating the substrate in a strong deuterated acid.To study electrophilic substitution mechanisms by observing the rate of deuterium incorporation.
Supramolecular Receptor Binding StudiesSynthesized deuterated host moleculeCompetitive titrations to measure deuterium equilibrium isotope effects (DEIE). nih.govTo quantify the strength of specific C-H···anion hydrogen bonds in host-guest complexes. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene, and how are key intermediates purified?

Answer: The compound is synthesized via a multi-step protocol starting from 4-methoxyphenol:

Protection of the hydroxyl group : Acetylation using acetic anhydride yields 4-methoxyphenyl acetate.

Bromination : N-Bromosuccinimide (NBS) in acetonitrile selectively substitutes the ortho-position hydrogen atom, forming 3-bromo-4-methoxyphenyl acetate .

Deprotection and re-protection : Hydrolysis of the acetyl group followed by benzylation with benzyl bromide introduces the benzyloxy group.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. Key Data :

  • Yield: ~80% after final step .
  • Critical reagent: NBS (radical initiator for regioselective bromination).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

  • Single-crystal X-ray diffraction : Confirms molecular conformation (e.g., dihedral angles between substituents) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent environments (e.g., benzyloxy protons at δ 4.9–5.1 ppm; methoxymethyl at δ 3.3–3.5 ppm).
    • HRMS : Validates molecular weight (theoretical [M+H]⁺ = 307.04; observed deviation <2 ppm).
  • HPLC : Purity assessment (C18 column, methanol/water eluent).

Note : Crystallographic data (R factor = 0.055) ensures high structural accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light sensitivity : Decomposes under UV light (t₁/₂ = 48 hrs in sunlight; store in amber vials).
  • Thermal stability : Stable at 25°C for 6 months; degradation observed >60°C (formation of debrominated byproducts).
  • Humidity : Hydrolysis of methoxymethyl group occurs at >70% RH; store with desiccants.

Methodology : Accelerated stability studies (ICH guidelines) using HPLC-MS for degradation profiling.

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Benzyloxy group : Electron-donating (+M effect) activates the ring toward electrophilic substitution but deactivates toward nucleophilic aromatic substitution.
  • Methoxymethyl group : Steric hindrance at the ortho position slows coupling kinetics.
  • Optimized conditions : Use Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 hrs) for Suzuki coupling with arylboronic acids. Yield: 60–75% .

Data Contradiction : Lower yields (40–50%) reported with bulkier boronic esters due to steric clashes .

Q. What strategies mitigate competing side-reactions during functionalization (e.g., debromination or ether cleavage)?

Answer:

  • Debromination : Avoid strong reducing agents (e.g., Zn/HCl); use Pd-catalyzed reactions under mild conditions.
  • Ether cleavage : Benzyloxy groups are stable to acidic conditions (HCl/MeOH) but cleaved by H₂/Pd-C. Protect methoxymethyl with TMSCl if needed.
  • Case Study : Selective Buchwald-Hartwig amination with BrettPhos-Pd-G3 achieves C–N coupling without ether cleavage (yield: 68%) .

Q. How can computational chemistry (DFT) predict regioselectivity in further derivatization?

Answer:

  • DFT Calculations (B3LYP/6-31G*):
    • HOMO localization on the brominated ring guides electrophilic attack.
    • Methoxymethyl group induces steric hindrance at C3, favoring C5 substitution.
  • Validation : Experimental nitration (HNO₃/H₂SO₄) confirms C5 as major nitro-product site (85:15 C5:C3 ratio) .

Q. What biological screening approaches are suitable despite limited extant data?

Answer:

  • Targeted assays :
    • Cytochrome P450 inhibition : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA).
    • Antimicrobial activity : Disk diffusion (MIC determination against S. aureus, E. coli).
  • Rationale : Structural analogs (e.g., brominated benzyl ethers) show moderate CYP3A4 inhibition (IC₅₀ ~10 μM) .

Caution : Metabolite identification (LC-MS/MS) required due to potential esterase-mediated hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.